3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains multiple functional groups, including a triazole, pyrazole, and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reactions: The triazole and pyrazole rings are then coupled with a chlorinated pyridine derivative through nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole and pyrazole rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole and pyrazole rings, which are known to interact with biological targets.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to disrupt biological processes in pests and weeds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Triazolam: A sedative-hypnotic drug with a triazole ring.
Uniqueness
3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine is unique due to the combination of its triazole, pyrazole, and pyridine rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-2-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N6/c12-8-1-7(11(13,14)15)3-16-10(8)21-4-6(2-19-21)9-17-5-18-20-9/h1-5H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMSUIGJWIYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)C3=NC=NN3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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